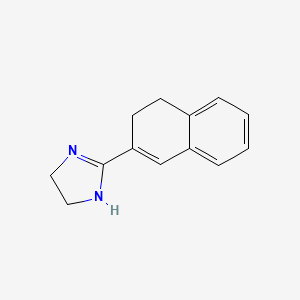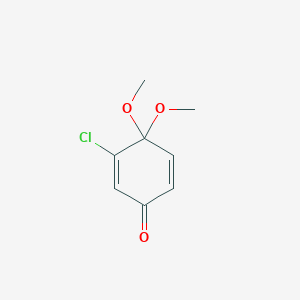
1-Phenoxypyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxypyridin-1-ium is a heterocyclic organic compound that features a pyridinium ion bonded to a phenoxy group. This compound is part of the broader class of pyridinium ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of 1-Phenoxypyridin-1-ium typically involves the quaternization of pyridine with phenol derivatives. One common method includes the reaction of pyridine with phenol in the presence of a suitable alkylating agent under controlled conditions. Industrial production methods often utilize microwave irradiation to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
1-Phenoxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include halogenated hydrocarbons, metal halides, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenoxypyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ionic liquid properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a solvent in industrial processes
Mécanisme D'action
The mechanism of action of 1-Phenoxypyridin-1-ium involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
1-Phenoxypyridin-1-ium can be compared with other pyridinium-based compounds, such as:
Pyridine: A basic heterocyclic compound with a similar structure but lacking the phenoxy group.
Phenazopyridine: Known for its use as a urinary tract analgesic, it shares some structural similarities but has different applications.
Pyrrolidine: Another heterocyclic compound with a nitrogen atom in the ring, used in drug discovery and synthesis .
The uniqueness of this compound lies in its combination of the pyridinium ion and phenoxy group, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
141240-65-5 |
|---|---|
Formule moléculaire |
C11H10NO+ |
Poids moléculaire |
172.20 g/mol |
Nom IUPAC |
1-phenoxypyridin-1-ium |
InChI |
InChI=1S/C11H10NO/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/q+1 |
Clé InChI |
MZBKQJKKHLVSSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)O[N+]2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)

![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
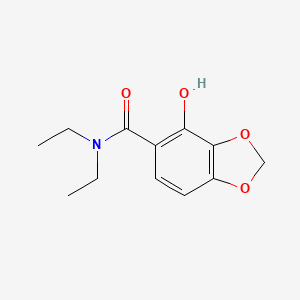

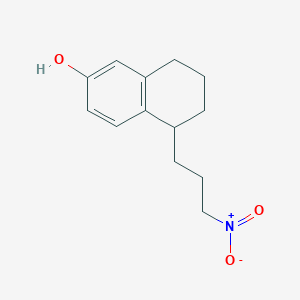
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)

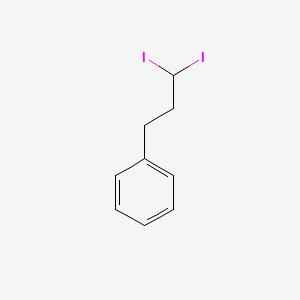
![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
